

## No Clinical Trials Found for AZD7254

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZD7254 |           |
| Cat. No.:            | B520113 | Get Quote |

As of the latest information available, there are no registered clinical trials for the investigational drug **AZD7254**.[1] Searches of major clinical trial registries and drug approval agency databases, including the FDA and EMA, show no current or past clinical studies involving this compound.[1] Therefore, a comparison guide based on clinical performance and experimental data from human trials cannot be compiled at this time.

**AZD7254** is identified as a potent, orally active Smoothened (SMO) inhibitor with potential anticancer properties.[2] Preclinical data suggests it exhibits tumor growth inhibition in animal models.[2]

## Preclinical Profile of AZD7254:

Mechanism of Action: **AZD7254** functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2] The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. By blocking SMO, **AZD7254** aims to disrupt this signaling cascade and thereby inhibit cancer cell growth.

Preclinical Efficacy: In a co-implant xenograft model using HT29-MEF (murine embryonic fibroblast), oral administration of **AZD7254** at a dose of 40 mg/kg twice daily for 10 days resulted in the inhibition of tumor growth.[2]

Pharmacokinetics: Preclinical studies have shown that **AZD7254** has moderate plasma clearance in mice and rats.[2]



Safety Profile: In vitro assays indicated that **AZD7254** is inactive in Na+ or K+ ion channel assays but does show moderate inhibition of the hERG channel.[2]

## **Hedgehog Signaling Pathway:**

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for a SMO inhibitor like **AZD7254**.





Click to download full resolution via product page



Caption: The Hedgehog signaling pathway and the inhibitory action of **AZD7254** on the SMO receptor.

Without clinical data for **AZD7254**, a direct comparison with other approved or investigational drugs for specific cancer indications is not feasible. The development status of **AZD7254** may change, and future updates from the sponsoring pharmaceutical company would be necessary to provide any clinical comparisons.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AZD-7254 | MedPath [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [No Clinical Trials Found for AZD7254]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b520113#clinical-trial-status-of-azd7254]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com